

Physical and chemical properties of Nimodipine-d7

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Compound of Interest

Compound Name: Nimodipine-d7

Cat. No.: B565473

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An In-depth Technical Guide on the Physical and Chemical Properties of **Nimodipine-d7**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Nimodipine-d7**, its analytical methodologies, and its primary mechanism of action. **Nimodipine-d7** serves as a crucial internal standard for the precise quantification of nimodipine in biological samples, aiding in pharmacokinetic and metabolic research.^{[1][2]}

Core Physicochemical Properties

Nimodipine-d7 is the deuterium-labeled analog of Nimodipine.^[2] Deuterium labeling enhances its utility in mass spectrometry-based analytical methods by providing a distinct mass-to-charge ratio from the unlabeled parent drug, without significantly altering its chemical behavior. This makes it an ideal internal standard for improving the accuracy of quantification.^[2]

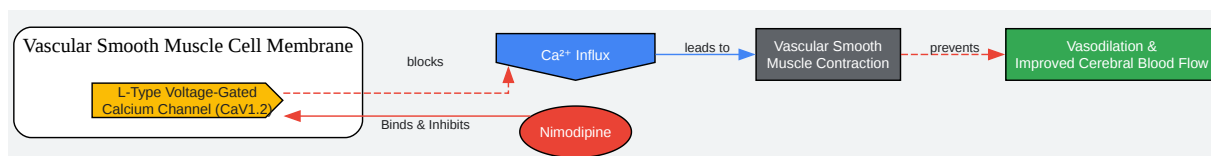
The fundamental properties of **Nimodipine-d7** are summarized below.

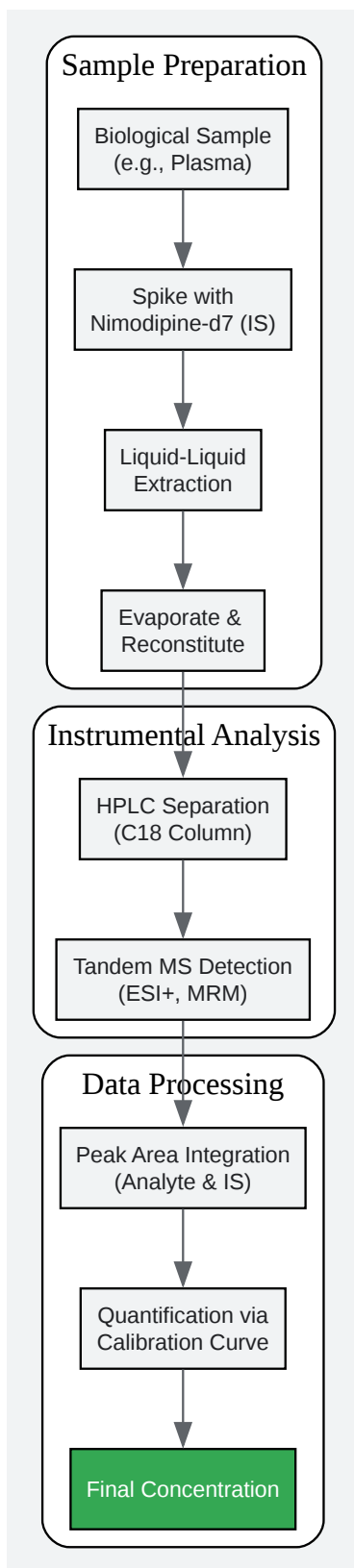
Property	Value	Source(s)
Formal Name	3-(2-methoxyethyl) 5-(propan-2-yl-d7) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate	[1][3]
CAS Number	1246815-36-0	[1][4][5]
Molecular Formula	C ₂₁ H ₁₉ D ₇ N ₂ O ₇	[1][3][4][6]
Molecular Weight	425.48 g/mol [4][5][6][7] (also cited as 425.5 g/mol [1][3])	[7]
Appearance	Pale Yellow Solid[5][7]	
Melting Point	116-121°C	
Boiling Point	534.8±50.0 °C at 760 mmHg	
Solubility	Soluble in Chloroform and Methanol.[7] Slightly soluble in Chloroform and Methanol.[1]	[1]
Purity	≥97%[6], >95% (HPLC)[4]	
Deuterium Incorporation	≥99% deuterated forms (d ₁ -d ₇)	
Storage Temperature	-20°C[4][7] or 2-8°C Refrigerator[5]	[1]
SMILES	<chem>CC1=C(C(OCCOC)=O)C(C2=CC=CC(=O)C(C(OC(C([2H]))([2H]))([2H]))C([2H])([2H])C([2H])([2H])C([2H])=O)=C(C)N1</chem>	
InChI Key	UIAGMCDKSXEBJQ-QLWPOVNFSA-N	[1][7]

Mechanism of Action: Nimodipine

Nimodipine-d7 is chemically analogous to Nimodipine, and therefore its biological activity is understood through the mechanism of the parent compound. Nimodipine is a second-generation dihydropyridine calcium channel blocker.[8] Its primary therapeutic effect is derived from its ability to inhibit the influx of calcium ions into vascular smooth muscle cells and neurons by binding specifically to L-type voltage-gated calcium channels.[9][10][11] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[12]

Nimodipine exhibits a greater effect on cerebral arteries than on peripheral blood vessels, a characteristic attributed to its high lipophilicity, which allows it to effectively cross the blood-brain barrier.[9][12][13] This cerebrovascular selectivity makes it the only FDA-approved drug for improving neurological outcomes in patients following an aneurysmal subarachnoid hemorrhage (aSAH), where it is used to prevent and treat cerebral vasospasm.[10][11][14]





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